Cas no 98854-91-2 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate)

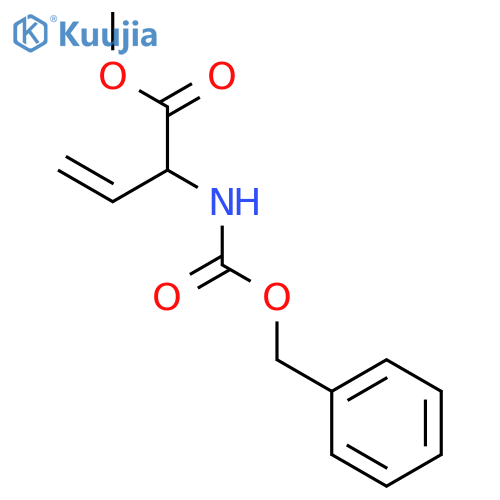

98854-91-2 structure

商品名:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

CAS番号:98854-91-2

MF:C13H15NO4

メガワット:249.262503862381

MDL:MFCD16038247

CID:796974

PubChem ID:12745630

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate 化学的及び物理的性質

名前と識別子

-

- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

- methyl (2R)-2-(phenylmethoxycarbonylamino)but-3-enoate

- Z-d-a-vinyl-gly-ome

- (R)-Methyl2-(((benzyloxy)carbonyl)amino)but-3-enoate

- Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}but-3-enoate

- DTXSID40508737

- 98854-91-2

- AMY21449

- AKOS015850854

- MFCD16038247

- FD6052

- (R)-Methyl 2-(((benZyloxy)carbonyl)amino)but-3-enoate (CbZ-D-Gly(Vinyl)-OMe)

- SCHEMBL22747610

- methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate

- AS-49276

- Z-D-Alpha-vinyl-gly-ome

- 3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)-

-

- MDL: MFCD16038247

- インチ: InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m1/s1

- InChIKey: YDGRSOXTMWVLOJ-LLVKDONJSA-N

- ほほえんだ: C=C[C@@H](NC(OCC1=CC=CC=C1)=O)C(OC)=O

計算された属性

- せいみつぶんしりょう: 249.10010796g/mol

- どういたいしつりょう: 249.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 8

- 複雑さ: 297

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1257096-250mg |

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)- |

98854-91-2 | 95% | 250mg |

$695 | 2024-06-06 | |

| Chemenu | CM195303-1g |

methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate |

98854-91-2 | 95% | 1g |

$446 | 2021-06-09 | |

| Chemenu | CM195303-1g |

methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate |

98854-91-2 | 95% | 1g |

$446 | 2024-07-18 | |

| abcr | AB450303-250 mg |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (Cbz-D-Gly(Vinyl)-OMe); . |

98854-91-2 | 250MG |

€592.60 | 2023-07-18 | ||

| TRC | M695953-50mg |

(R)-Methyl 2-(((Benzyloxy)Carbonyl)Amino)But-3-Enoate |

98854-91-2 | 50mg |

$ 185.00 | 2022-06-03 | ||

| abcr | AB450303-250mg |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, 95% (Cbz-D-Gly(Vinyl)-OMe); . |

98854-91-2 | 95% | 250mg |

€694.80 | 2025-02-21 | |

| abcr | AB450303-1g |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, 95% (Cbz-D-Gly(Vinyl)-OMe); . |

98854-91-2 | 95% | 1g |

€1482.90 | 2025-02-21 | |

| abcr | AB450303-100 mg |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (Cbz-D-Gly(Vinyl)-OMe); . |

98854-91-2 | 100MG |

€376.90 | 2023-07-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1538126-1g |

Methyl (R)-2-(((benzyloxy)carbonyl)amino)but-3-enoate |

98854-91-2 | 98% | 1g |

¥11271.00 | 2024-04-23 | |

| 1PlusChem | 1P00IKN3-100mg |

3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester, (R)- |

98854-91-2 | 95% | 100mg |

$257.00 | 2023-12-15 |

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate 関連文献

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

5. Book reviews

98854-91-2 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate) 関連製品

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98854-91-2)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate

清らかである:99%

はかる:1g

価格 ($):781.0